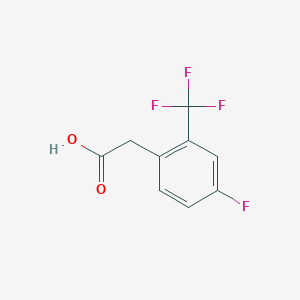

4-Fluoro-2-(trifluoromethyl)phenylacetic acid

Description

Properties

IUPAC Name |

2-[4-fluoro-2-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-6-2-1-5(3-8(14)15)7(4-6)9(11,12)13/h1-2,4H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUFUJMVNODTAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372164 | |

| Record name | [4-Fluoro-2-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195447-80-4 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195447-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-Fluoro-2-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-fluoro-2-(trifluoromethyl)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-(trifluoromethyl)phenylacetic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both fluorine and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability and binding affinity to target molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in their synthetic endeavors. The presented methodologies include the Grignard reagent route, the nitrile hydrolysis pathway, and the Willgerodt-Kindler reaction, each offering distinct advantages depending on the available starting materials and desired scale of production.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. This compound serves as a critical intermediate in the production of a range of bioactive compounds. The presence of the fluoro and trifluoromethyl groups on the phenylacetic acid scaffold can significantly influence lipophilicity, pKa, and metabolic pathways of the final products. This guide details the most pertinent synthetic strategies for obtaining this important molecule, providing a comparative analysis of the different routes and their associated experimental considerations.

Synthetic Pathways

Three principal synthetic pathways for the preparation of this compound have been identified and are detailed below.

Grignard Reagent Carboxylation Route

This classic approach involves the formation of a Grignard reagent from an appropriately substituted aryl halide, followed by carboxylation with carbon dioxide. The key starting material for this route is 1-bromo-4-fluoro-2-(trifluoromethyl)benzene.

Experimental Protocol:

Step 1: Formation of 4-Fluoro-2-(trifluoromethyl)phenylmagnesium bromide In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), magnesium turnings are placed in anhydrous tetrahydrofuran (THF). A small amount of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene is added to initiate the reaction, which can be evidenced by a gentle reflux. The remaining bromide, dissolved in anhydrous THF, is then added dropwise at a rate that maintains a steady reflux. After the addition is complete, the reaction mixture is typically heated at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation The freshly prepared Grignard reagent is cooled in an ice bath. Solid carbon dioxide (dry ice), crushed into a powder, is then added portion-wise to the stirred solution. Alternatively, the Grignard solution can be added slowly to a slurry of dry ice in anhydrous THF. A viscous slurry is typically formed. The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

Step 3: Work-up and Isolation The reaction is quenched by the slow addition of aqueous hydrochloric acid or sulfuric acid. This protonates the magnesium carboxylate salt and dissolves any unreacted magnesium. The aqueous layer is then extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

| Reagent/Parameter | Quantity/Condition |

| 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene | 1.0 eq |

| Magnesium Turnings | 1.2 eq |

| Anhydrous THF | Varies |

| Carbon Dioxide (solid) | Excess |

| Aqueous Acid (e.g., 1 M HCl) | Sufficient for quench and acidification |

| Typical Yield | 60-80% |

Nitrile Hydrolysis Route

This two-step sequence involves the synthesis of 4-fluoro-2-(trifluoromethyl)phenylacetonitrile followed by its hydrolysis to the corresponding carboxylic acid. This route often provides high yields and is amenable to large-scale synthesis. The synthesis of the nitrile intermediate typically starts from 4-fluoro-2-(trifluoromethyl)benzyl bromide.

Experimental Protocol:

Step 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile 4-Fluoro-2-(trifluoromethyl)benzyl bromide is dissolved in a suitable solvent mixture, such as ethanol and water. An aqueous solution of sodium cyanide or potassium cyanide is then added, and the reaction mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The remaining aqueous layer is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude nitrile, which can be purified by distillation or chromatography.

Step 2: Hydrolysis of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile The crude or purified nitrile is mixed with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide). The mixture is then heated to reflux for several hours until the hydrolysis is complete (monitoring by TLC or LC-MS).

-

Acid Hydrolysis: After cooling, the reaction mixture is poured onto ice and the precipitated solid is collected by filtration, washed with cold water, and dried.

-

Base Hydrolysis: After cooling, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. The solid is then collected by filtration, washed with cold water, and dried.

Recrystallization from an appropriate solvent can be performed for further purification.

| Reagent/Parameter | Quantity/Condition (Nitrile Synthesis) | Quantity/Condition (Hydrolysis) |

| 4-Fluoro-2-(trifluoromethyl)benzyl bromide | 1.0 eq | - |

| Sodium Cyanide | 1.1 - 1.5 eq | - |

| Solvent (e.g., Ethanol/Water) | Varies | - |

| 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile | - | 1.0 eq |

| Hydrolysis Reagent (e.g., 50% H₂SO₄) | - | Varies |

| Reaction Temperature | Reflux | Reflux |

| Typical Yield (Nitrile Synthesis) | 85-95% | - |

| Typical Yield (Hydrolysis) | >90% | - |

Willgerodt-Kindler Reaction Route

The Willgerodt-Kindler reaction provides a method for converting an aryl methyl ketone into a phenylacetic acid derivative. This route requires 1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanone as the starting material. The reaction proceeds through a thioamide intermediate, which is subsequently hydrolyzed.

Experimental Protocol:

Step 1: Synthesis of the Thioamide A mixture of 1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanone, elemental sulfur, and morpholine is heated, typically at reflux. The reaction can be carried out neat or in a high-boiling solvent like pyridine or dimethylformamide. The reaction progress is monitored by TLC. Once the starting ketone is consumed, the reaction mixture is cooled.

Step 2: Hydrolysis of the Thioamide The crude thioamide is directly subjected to hydrolysis without purification. An aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide) is added to the reaction mixture, which is then heated at reflux for an extended period to ensure complete conversion to the carboxylic acid. The work-up procedure is similar to that described for the nitrile hydrolysis route, involving either direct filtration of the precipitated acid (acidic work-up) or acidification followed by filtration (basic work-up).

| Reagent/Parameter | Quantity/Condition (Thioamide Formation) | Quantity/Condition (Hydrolysis) |

| 1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanone | 1.0 eq | - |

| Sulfur | 2.0 - 3.0 eq | - |

| Morpholine | 2.0 - 4.0 eq | - |

| Thioamide Intermediate | - | 1.0 eq |

| Hydrolysis Reagent (e.g., conc. H₂SO₄) | - | Varies |

| Reaction Temperature | Reflux | Reflux |

| Typical Yield (Overall) | 40-60% | - |

Data Summary

| Synthetic Route | Starting Material | Key Intermediates | Typical Overall Yield | Advantages | Disadvantages |

| Grignard Carboxylation | 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene | Grignard Reagent | 60-80% | Direct, one-pot conversion from aryl bromide. | Requires strictly anhydrous conditions; Grignard reagent formation can be sensitive. |

| Nitrile Hydrolysis | 4-Fluoro-2-(trifluoromethyl)benzyl bromide | Phenylacetonitrile | 75-90% | High yielding; tolerant of various functional groups; scalable. | Two-step process; use of toxic cyanides. |

| Willgerodt-Kindler | 1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanone | Thioamide | 40-60% | Utilizes a readily available ketone starting material. | Often requires harsh reaction conditions; can produce odorous sulfur byproducts; moderate yields. |

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic pathways. The choice of the most suitable route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities. The Grignard carboxylation offers a direct conversion but demands stringent reaction conditions. The nitrile hydrolysis route is generally high-yielding and robust, making it attractive for larger-scale production, despite the need to handle cyanides. The Willgerodt-Kindler reaction provides an alternative from a different class of starting material, though often with more moderate yields. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the optimal synthetic strategy for their specific needs.

chemical properties of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid

An In-depth Technical Guide on the Core Chemical Properties of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its structural features—a phenylacetic acid core substituted with both a fluorine atom and a trifluoromethyl group—impart unique chemical properties that are highly sought after in medicinal chemistry and materials science. The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document provides a comprehensive overview of its chemical properties, supported by available data, representative experimental protocols, and logical diagrams to illustrate its significance.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 195447-80-4 | [1][2][3] |

| Molecular Formula | C₉H₆F₄O₂ | [2][3][4] |

| Molecular Weight | 222.14 g/mol | [2][4] |

| IUPAC Name | 2-[4-fluoro-2-(trifluoromethyl)phenyl]acetic acid | [1][3] |

| Appearance | Solid | [3][4] |

| Melting Point | 83-86 °C | [4] |

| Boiling Point | 247.7 °C (at 760 mmHg) | [5] |

| Purity | Commonly available at ≥98% | [3] |

| InChI Key | BMUFUJMVNODTAD-UHFFFAOYSA-N | [1][2] |

Stability and Storage

Proper handling and storage are critical to maintain the integrity of the compound.

-

Storage Conditions : Store in a cool, dry, well-ventilated place.[4] Keep the container tightly sealed in a dry environment at room temperature.[2]

-

Incompatibilities : Avoid strong oxidizing agents, strong acids, and strong bases.[4]

-

Hazardous Decomposition Products : Under fire conditions, it may emit toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[4]

Reactivity and Potential Applications

The chemical reactivity of this compound is largely defined by its functional groups: the carboxylic acid and the substituted aromatic ring.

The carboxylic acid moiety can readily undergo standard transformations such as esterification, amidation, and reduction to form a variety of derivatives. The fluorinated aromatic ring, influenced by the electron-withdrawing trifluoromethyl group, can participate in electrophilic and nucleophilic aromatic substitution reactions, providing a scaffold for building more complex molecules.

In the context of drug discovery, fluorinated intermediates like this are of high interest. The trifluoromethyl group is known to enhance properties such as:

-

Lipophilicity : Improving the ability of a molecule to cross cell membranes.

-

Metabolic Stability : Blocking sites of oxidative metabolism, thereby increasing the half-life of a drug.

-

Binding Affinity : The CF₃ group can engage in specific interactions with enzyme active sites, potentially increasing the potency of a therapeutic agent.

While specific biological activities for this exact isomer are not extensively documented in the searched literature, closely related compounds such as 2,4,5-trifluorophenylacetic acid are known key intermediates in the synthesis of Dipeptidyl peptidase-4 (DPP-4) inhibitors used for treating type 2 diabetes.[6] The unique properties of trifluoromethyl phenylacetic acids also make them valuable in the synthesis of kinase inhibitors and other targeted therapeutics.

Representative Experimental Protocol: Synthesis

While a specific protocol for this compound was not detailed in the provided search results, a general two-step method for preparing fluorophenylacetic acids from tetrafluorobenzene precursors is described in patent literature.[7] The following is a representative protocol adapted from this methodology.

Disclaimer: This protocol is illustrative and should be adapted and optimized by a qualified chemist. All work should be performed in a chemical fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2-cyano-2-(fluorophenyl)acetate intermediate

-

Under a nitrogen atmosphere, add a base such as sodium hydride or potassium tert-butoxide (1.0-1.2 equivalents) to a suitable anhydrous solvent (e.g., N-methylpyrrolidone or N,N-Dimethylacetamide) in a reaction flask.

-

To the stirred suspension, add an alkyl cyanoacetate (e.g., ethyl cyanoacetate) (1.0-1.2 equivalents) dropwise, maintaining the temperature as recommended for the specific reagents.

-

After the initial reaction subsides, add the corresponding tetrafluorobenzene precursor.

-

The reaction mixture is then heated (e.g., to 120°C) and maintained for several hours (e.g., 24 hours) until the reaction is complete, as monitored by TLC or GC-MS.

-

After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate.

Step 2: Hydrolysis and Decarboxylation to form the Phenylacetic Acid

-

The crude intermediate from Step 1 is dissolved in a suitable solvent mixture, such as water and an alcohol.

-

A strong base, such as sodium hydroxide (excess), is added to the solution.

-

The mixture is heated to reflux for several hours (e.g., 6 hours) to facilitate hydrolysis of both the ester and nitrile groups, followed by decarboxylation.

-

After cooling to room temperature, the solution is acidified with a strong acid, such as 1M hydrochloric acid, until a precipitate forms.

-

The solid precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the final fluorophenylacetic acid product.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Spectral Data

Conclusion

This compound is a valuable chemical intermediate with properties that make it highly relevant to the fields of pharmaceutical and agrochemical development. Its defined molecular structure, coupled with the influential effects of its fluorine and trifluoromethyl substituents, provides a versatile platform for synthetic chemists. While detailed biological pathway information is limited, its utility as a building block in creating complex, high-value molecules is well-established by analogy to similar compounds. The data and representative protocols provided herein serve as a foundational guide for scientists working with this compound.

References

- 1. This compound | 195447-80-4 [sigmaaldrich.com]

- 2. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETIC ACID CAS#: 195447-80-4 [m.chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. molbase.com [molbase.com]

- 6. ossila.com [ossila.com]

- 7. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Structure Elucidation of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document details the fundamental physicochemical properties, spectroscopic characteristics, and a representative synthetic pathway for this compound. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols are provided for the synthesis and characterization techniques discussed. Furthermore, this guide includes mandatory visualizations of the synthetic workflow to aid in comprehension.

Introduction

This compound, with the chemical formula C₉H₆F₄O₂, is a substituted aromatic carboxylic acid. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science.[1][2][3] Accurate structural confirmation is paramount for its application in drug discovery and development, necessitating a thorough analysis using various spectroscopic techniques. This guide serves as a detailed reference for the complete structural elucidation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-[4-Fluoro-2-(trifluoromethyl)phenyl]acetic acid | [1] |

| CAS Number | 195447-80-4 | [1] |

| Molecular Formula | C₉H₆F₄O₂ | [1][2] |

| Molecular Weight | 222.14 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Purity | Typically >98% |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the position of fluorine substituents. Predicted NMR data based on established principles are summarized in Tables 2, 3, and 4.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10-12 | Singlet, broad | 1H | -COOH |

| ~7.4-7.6 | Multiplet | 1H | Ar-H |

| ~7.2-7.4 | Multiplet | 2H | Ar-H |

| ~3.8 | Singlet | 2H | -CH₂- |

3.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~175-180 | -COOH |

| ~160-165 (d, ¹JCF) | C-F |

| ~120-140 | Aromatic carbons |

| ~123 (q, ¹JCF) | -CF₃ |

| ~35-40 | -CH₂- |

3.1.3. ¹⁹F NMR Spectroscopy

Fluorine-19 NMR is crucial for confirming the presence and chemical environment of the fluorine atoms.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~ -60 to -65 | Singlet | -CF₃ |

| ~ -110 to -120 | Multiplet | Ar-F |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

|---|---|

| 222 | [M]⁺ (Molecular ion) |

| 177 | [M - COOH]⁺ |

| 153 | [M - CF₃]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 2500-3300 (broad) | O-H stretch (Carboxylic acid) |

| 1700-1725 | C=O stretch (Carboxylic acid) |

| 1100-1350 | C-F stretch (Trifluoromethyl group) |

| 1000-1250 | C-F stretch (Aryl fluoride) |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of this compound

A representative synthetic route to this compound involves the hydrolysis of the corresponding ester, which can be prepared from 1-fluoro-4-(trifluoromethyl)benzene. The overall workflow is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

Step 1: Synthesis of Ethyl 2-(4-fluoro-2-(trifluoromethyl)phenyl)acetate. (Note: This is a representative procedure and may require optimization). To a solution of a suitable precursor, such as 2-(4-fluoro-2-(trifluoromethyl)phenyl)acetonitrile, in ethanol, add a strong acid catalyst like sulfuric acid. Heat the mixture at reflux for several hours while monitoring the reaction progress by thin-layer chromatography (TLC). After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

-

Step 2: Hydrolysis to this compound. Dissolve the crude ethyl 2-(4-fluoro-2-(trifluoromethyl)phenyl)acetate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide. Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2 to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Analysis Protocols

4.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

-

¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum on the same instrument at 125 MHz. Use proton decoupling. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

¹⁹F NMR: Acquire the spectrum at 470 MHz. Use proton decoupling. A reference standard such as CFCl₃ or a secondary standard is used.

4.2.2. Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

4.2.3. IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR-IR), place a small amount of the solid sample directly on the ATR crystal.

-

Analysis: Record the spectrum over the range of 4000-400 cm⁻¹.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression of experiments and data interpretation.

References

Spectroscopic Characterization of 4-Fluoro-2-(trifluoromethyl)phenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-2-(trifluoromethyl)phenylacetic acid (CAS No: 195447-80-4). Due to the limited availability of public domain raw spectral data for this specific compound, this document presents a predictive analysis based on the known spectroscopic behaviors of structurally similar molecules, including its isomers. The methodologies provided are standardized protocols for the characterization of such compounds.

Chemical Structure and Properties

-

IUPAC Name: [4-Fluoro-2-(trifluoromethyl)phenyl]acetic acid

-

Molecular Formula: C₉H₆F₄O₂

-

Molecular Weight: 222.14 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from spectral data of isomeric and related fluorinated phenylacetic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.4-7.6 | Multiplet | 1H | Aromatic H |

| ~7.2-7.4 | Multiplet | 2H | Aromatic H |

| ~3.8 | Singlet | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 | -COOH |

| ~160 (quartet) | C-F (Aromatic) |

| ~135 | C-CH₂ |

| ~130 (quartet) | C-CF₃ |

| ~125 | Aromatic CH |

| ~120 (quartet) | -CF₃ |

| ~115 | Aromatic CH |

| ~40 | -CH₂- |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -60 to -65 | Singlet | -CF₃ |

| ~ -110 to -115 | Singlet | Ar-F |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1700-1730 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1620 | Medium | C=C stretch (Aromatic) |

| 1200-1300 | Strong | C-F stretch (Trifluoromethyl) |

| 1100-1200 | Strong | C-O stretch |

| 1000-1100 | Strong | C-F stretch (Aromatic) |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 222 | [M]⁺ (Molecular Ion) |

| 203 | [M-F]⁺ |

| 177 | [M-COOH]⁺ |

| 153 | [M-CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, 0.5-0.7 mL) in a 5 mm NMR tube.

-

¹H NMR: Spectra would be acquired on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR: Spectra would be acquired on the same spectrometer at a frequency of 100 or 125 MHz. Chemical shifts are reported in ppm relative to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

¹⁹F NMR: Spectra would be acquired on the same spectrometer, typically at a frequency of 376 or 470 MHz. Chemical shifts are reported in ppm relative to an external standard such as CFCl₃ (0.00 ppm).[1]

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or through a gas chromatograph. The ionization energy would be set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments would be analyzed.

Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for spectroscopic characterization.

References

A Comprehensive Technical Guide to the Solubility of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid, a compound of interest in pharmaceutical research and development. Due to the limited availability of public quantitative solubility data, this document outlines the established experimental protocols for determining solubility and presents a hypothetical, yet plausible, solubility profile in a range of common solvents. The methodologies described herein, including the Shake-Flask Method and Potentiometric Titration, are industry-standard approaches for characterizing the physicochemical properties of active pharmaceutical ingredients (APIs). Furthermore, this guide includes a procedural workflow for solubility determination to aid in experimental design.

Introduction

This compound is a fluorinated arylpropionic acid derivative. The physicochemical properties of such compounds, particularly their solubility, are critical parameters in drug discovery and development. Solubility influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. Arylpropionic acid derivatives are often characterized by poor aqueous solubility, which can present challenges for bioavailability. A thorough understanding of the solubility of this compound in various solvents is therefore essential for its advancement as a potential therapeutic agent.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆F₄O₂ | [1] |

| Molecular Weight | 222.14 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | ≥97% |

Solubility Profile (Hypothetical Data)

The following tables summarize the hypothetical solubility of this compound in various solvents at standard temperature and pressure (STP). This data is presented for illustrative purposes to guide experimental design and data presentation.

Table 1: Solubility in Common Organic Solvents

| Solvent | Class | Solubility (g/L) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Aprotic | > 200 | > 0.90 |

| Methanol | Protic | 150 | 0.68 |

| Ethanol | Protic | 120 | 0.54 |

| Acetone | Aprotic | 95 | 0.43 |

| Dichloromethane | Aprotic | 50 | 0.23 |

| Hexane | Nonpolar | < 1 | < 0.0045 |

Table 2: Solubility in Aqueous Solutions

| Solvent | pH | Solubility (g/L) | Molar Solubility (mol/L) |

| Deionized Water | ~7 | 0.05 | 0.00023 |

| Phosphate-Buffered Saline (PBS) | 7.4 | 0.08 | 0.00036 |

| 0.1 M HCl | 1 | < 0.01 | < 0.000045 |

| 0.1 M NaOH | 13 | > 10 | > 0.045 |

Experimental Protocols

The determination of a compound's solubility is a fundamental step in its characterization. The following are detailed methodologies for two widely accepted methods for determining the solubility of a weak organic acid like this compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[3][4] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS, organic solvents)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant temperature for a sufficient period to reach equilibrium (typically 24-72 hours).[5]

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant.

-

Filter the sample through a 0.22 µm filter to remove any undissolved particles. Dilution of the sample with the solvent may be necessary to bring the concentration within the analytical range.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared using standards of known concentrations.

Potentiometric Titration for pH-Dependent Solubility

For ionizable compounds like carboxylic acids, potentiometric titration is a powerful method to determine the intrinsic solubility and the pKa.[6][7]

Materials:

-

This compound

-

Deionized water

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

Potentiometer with a pH electrode

-

Burette

-

Stir plate and stir bar

-

Beakers

Procedure:

-

Prepare a suspension of this compound in deionized water. A known amount of the compound is added to a known volume of water to create a saturated solution with excess solid.

-

Place the beaker on a stir plate and allow the suspension to equilibrate.

-

Immerse the pH electrode in the suspension and begin titrating with the standardized strong base (NaOH), adding small, precise volumes.

-

Record the pH of the solution after each addition of the titrant.

-

Continue the titration until the compound is fully dissolved and the pH rises sharply, indicating the equivalence point.

-

The intrinsic solubility and pKa can be calculated from the titration curve by analyzing the pH, the volume of titrant added, and the initial amount of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound using the shake-flask method.

References

The Potential Biological Activity of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to the potential biological activities of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid based on the known properties of structurally related molecules. As of the latest literature review, specific experimental data on the biological activity of this compound is not publicly available. The quantitative data, experimental protocols, and signaling pathways presented herein are illustrative and based on activities reported for analogous fluorinated and trifluoromethyl-substituted phenylacetic acid derivatives.

Introduction

This compound is a halogenated aromatic carboxylic acid. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring is expected to significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and acidity (pKa). These characteristics are often sought after in medicinal chemistry to enhance the drug-like properties of a molecule. Phenylacetic acid derivatives are known to be scaffolds for a variety of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).

Potential Pharmacological Profile

Based on the biological activities of structurally similar compounds, this compound could potentially exhibit a range of pharmacological effects. The trifluoromethyl group is known to enhance the anti-inflammatory and analgesic properties of some compounds. Derivatives of trifluoromethyl-phenyl compounds have been investigated for their anti-inflammatory activity. Similarly, other fluorinated phenylacetic acid analogs have demonstrated analgesic properties.

Hypothetical Biological Data

While no specific quantitative data for this compound has been found, the following table illustrates how such data would be presented. The values are hypothetical and are based on activities observed in related anti-inflammatory and analgesic compounds.

| Assay Type | Target/Model | Endpoint | Hypothetical Value (IC₅₀/EC₅₀/ED₅₀) |

| In Vitro Anti-Inflammatory | Cyclooxygenase-2 (COX-2) | IC₅₀ | 5.2 µM |

| In Vitro Anti-Inflammatory | Cyclooxygenase-1 (COX-1) | IC₅₀ | 75.8 µM |

| In Vivo Anti-Inflammatory | Carrageenan-induced paw edema | ED₅₀ | 15 mg/kg |

| In Vivo Analgesic | Acetic acid-induced writhing | ED₅₀ | 10 mg/kg |

Key Experimental Protocols

Below are representative, detailed methodologies for key experiments that would be used to evaluate the potential biological activity of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit

-

Test compound: this compound

-

Reference compounds: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective COX inhibitor)

-

96-well microplates

-

Plate reader

Procedure:

-

Prepare a series of dilutions of the test compound and reference compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the diluted test compound or reference compound to the respective wells.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate the plate for 2 minutes at room temperature.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To assess the in vivo anti-inflammatory activity of the compound in a rat model of acute inflammation.

Materials:

-

Male Wistar rats (180-200 g)

-

Carrageenan solution (1% in saline)

-

Test compound: this compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Reference drug: Indomethacin (10 mg/kg)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Divide the rats into groups: vehicle control, reference drug, and different doses of the test compound.

-

Administer the test compound or reference drug orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

-

Determine the ED₅₀ value of the test compound.

Potential Signaling Pathway and Experimental Workflow

The following diagrams illustrate a potential signaling pathway that could be modulated by a compound with anti-inflammatory properties and a general workflow for its evaluation.

Caption: Hypothetical signaling pathway for COX-2 mediated inflammation.

Caption: A general workflow for the preclinical evaluation of a novel compound.

Conclusion

While this compound remains a molecule with uncharacterized biological activity, its structural features suggest a potential for pharmacological effects, particularly as an anti-inflammatory or analgesic agent. The methodologies and hypothetical data presented in this guide are intended to provide a framework for the potential evaluation of this and other novel phenylacetic acid derivatives. Further research is required to elucidate the specific biological profile and therapeutic potential of this compound.

The Obscure Origins of a Fluorinated Building Block: A Technical Overview of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-(trifluoromethyl)phenylacetic acid, a fluorinated aromatic carboxylic acid, presents itself as a valuable, yet enigmatic, building block in the landscape of medicinal chemistry and materials science. Despite its commercial availability and the inherent potential of its substituted phenylacetic acid scaffold, a detailed historical account of its discovery and initial synthesis remains elusive in readily accessible scientific literature and patent databases. This technical guide aims to provide a comprehensive overview of the available information on this compound, focusing on its chemical properties and potential applications, while acknowledging the current void in its documented history.

Chemical and Physical Properties

A clear understanding of the physicochemical characteristics of this compound is crucial for its application in synthesis and drug design. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability.

| Property | Value | Reference |

| CAS Number | 195447-80-4 | [1] |

| Molecular Formula | C₉H₆F₄O₂ | [1] |

| Molecular Weight | 222.14 g/mol | [2] |

| IUPAC Name | [4-fluoro-2-(trifluoromethyl)phenyl]acetic acid | [1] |

| Canonical SMILES | C1=CC(=C(C=C1F)C(F)(F)F)CC(=O)O | |

| Physical Form | Solid | [1] |

Synthesis

While the seminal publication detailing the first synthesis of this compound is not apparent, analogous synthetic routes for structurally related fluorinated phenylacetic acids are well-documented. A plausible and commonly employed synthetic strategy would likely involve a multi-step process starting from a commercially available substituted toluene or benzaldehyde.

A hypothetical synthetic workflow is presented below. It is important to note that this is a generalized representation and not a documented protocol for this specific molecule.

References

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)phenylacetic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid and its derivatives, a class of compounds of significant interest in medicinal chemistry. The strategic incorporation of fluorine and trifluoromethyl groups into the phenylacetic acid scaffold imparts unique physicochemical properties that can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This document details the synthesis, biological activities, and potential mechanisms of action of these compounds, with a focus on their emerging roles as modulators of key signaling pathways. Experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of drug discovery.

Introduction

Phenylacetic acid derivatives have long been recognized as valuable scaffolds in the design of therapeutic agents. The introduction of fluorine and trifluoromethyl moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The electron-withdrawing nature of these substituents can significantly influence the acidity, lipophilicity, and conformational preferences of the parent molecule, leading to improved biological activity and a more favorable safety profile. This guide focuses specifically on derivatives of this compound, exploring their synthesis, biological evaluation, and potential therapeutic applications.

Synthesis of this compound and Analogs

A common strategy involves the use of a substituted toluene derivative which is then halogenated and subsequently converted to the phenylacetic acid. A plausible synthetic workflow is outlined below.

Caption: Plausible synthetic route to this compound.

Experimental Protocol: General Synthesis of Aryl Acetamide Analogs

A general method for the synthesis of aryl acetamide analogs involves the coupling of the corresponding phenylacetic acid derivative with a desired amine.

-

Acid Chloride Formation: The phenylacetic acid derivative (1 equivalent) is refluxed with thionyl chloride (2 equivalents) in an inert solvent such as dichloromethane for 2-3 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.

-

Amide Coupling: The crude acid chloride is dissolved in a fresh portion of anhydrous dichloromethane and cooled to 0°C. A solution of the desired amine (1.1 equivalents) and a base such as triethylamine (1.5 equivalents) in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature overnight.

-

Work-up and Purification: The reaction mixture is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel to afford the desired aryl acetamide analog.

Biological Activity and Quantitative Data

Derivatives of fluorinated phenylacetic acids have shown promising activity in various biological assays. Notably, a series of aryl acetamide triazolopyridazines, which can be considered analogs of this compound derivatives, have been evaluated for their activity against Cryptosporidium parvum. The following table summarizes the in vitro potency of selected analogs.

| Compound ID | R1 | R2 | R3 | R4 | EC50 (µM) |

| 11 | H | H | H | H | 22 |

| 12 | H | H | Cl | H | 0.66 |

| 15 | H | H | Br | H | 1.1 |

| 18 | H | H | F | H | 1.2[1] |

| 22 | H | CH3 | H | H | 12 |

| 31 | H | CF3 | H | H | 1.1 |

| 61 | H | CH3 | F | H | 0.35 |

Data extracted from "Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine".[1]

Signaling Pathway Involvement

While direct evidence for the specific signaling pathways modulated by this compound is limited, the broader class of phenylacetic acid derivatives has been implicated in several key cellular signaling cascades. The structural similarity of these compounds to known kinase inhibitors and peroxisome proliferator-activated receptor (PPAR) agonists suggests potential interactions with these pathways.

4.1. Potential as Kinase Inhibitors

The trifluoromethylphenylacetic acid scaffold is a common feature in a number of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The general mechanism of action for a kinase inhibitor involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

Caption: Generalized kinase inhibitor signaling pathway.

4.2. Potential as PPAR Agonists

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. Phenylacetic acid derivatives have been identified as agonists of PPARs. Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Caption: Generalized PPAR agonist signaling pathway.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with potential applications in various therapeutic areas. The data presented in this guide highlight their potential as antiparasitic agents and suggest possible roles as modulators of kinase and PPAR signaling pathways. Further research is warranted to fully elucidate the structure-activity relationships, mechanisms of action, and therapeutic potential of this versatile chemical scaffold. Future studies should focus on the synthesis and biological evaluation of a broader range of analogs, as well as in-depth investigations into their effects on specific signaling pathways to identify novel drug candidates for the treatment of a variety of diseases.

References

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-(trifluoromethyl)phenylacetic acid is a fluorinated aromatic carboxylic acid that serves as a key building block in the synthesis of various organic molecules. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts distinct physicochemical properties that are of significant interest in medicinal chemistry and materials science. The electron-withdrawing nature of these substituents enhances the compound's potential for biological activity and influences its reactivity in chemical transformations. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound, including its chemical properties, synthesis, and potential applications, with a focus on providing actionable data and methodologies for laboratory professionals.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₉H₆F₄O₂ and a molecular weight of 222.14 g/mol . The presence of the trifluoromethyl group significantly impacts the molecule's electronic properties and lipophilicity, which can be crucial for its application in drug design.

| Property | Value | Reference |

| Molecular Formula | C₉H₆F₄O₂ | |

| Molecular Weight | 222.14 g/mol | |

| CAS Number | 195447-80-4 | |

| IUPAC Name | 2-[4-fluoro-2-(trifluoromethyl)phenyl]acetic acid | |

| Physical State | Solid | |

| Purity | Typically ≥98% |

Spectroscopic Data

For the related compound 4-(Trifluoromethyl)phenylacetic acid:

| Type | Data | Reference |

| ¹H NMR | Spectral data is available, showing characteristic peaks for the aromatic and methylene protons. | |

| ¹³C NMR | Spectral data is available. | |

| FT-IR | Spectral data is available, showing characteristic absorptions for the carboxylic acid and C-F bonds. | |

| Mass Spectrometry | Data is available. |

Note: Researchers should perform their own spectral analysis for unambiguous identification of this compound.

Synthesis of this compound

The synthesis of this compound and its derivatives is described in various patents, often as a key intermediate for more complex molecules. A general synthetic approach can be inferred from these documents, although detailed, step-by-step laboratory protocols are not publicly available. One common strategy involves the manipulation of a pre-functionalized benzene ring.

A plausible synthetic route, adapted from patent literature for related compounds, is outlined below. This should be considered a general guideline and would require optimization for specific laboratory conditions.

A Generalized Synthetic Workflow

Experimental Protocol (General Procedure):

Step 1: Grignard Reagent Formation In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The reaction mixture is typically heated to reflux to ensure complete formation of the Grignard reagent, 4-fluoro-2-(trifluoromethyl)phenylmagnesium bromide.

Step 2: Carboxylation The freshly prepared Grignard reagent is cooled in an ice bath. Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice. This step results in the formation of a magnesium carboxylate salt.

Step 3: Acidification and Workup The reaction mixture is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). This protonates the carboxylate salt to form the desired carboxylic acid. The aqueous layer is then extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Step 4: Purification The crude this compound is purified by a suitable method, such as recrystallization from an appropriate solvent system or column chromatography on silica gel, to yield the final product.

Biological Activity and Mechanism of Action

Currently, there is a significant lack of publicly available information regarding the specific biological activities and mechanism of action of this compound itself. Its primary role in the scientific literature and patent landscape is that of a chemical intermediate.

However, the structural motifs present in this molecule are common in a variety of biologically active compounds. The phenylacetic acid core is found in many non-steroidal anti-inflammatory drugs (NSAIDs). The presence of fluorine and trifluoromethyl groups can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

Given the prevalence of this scaffold in drug discovery, it is plausible that this compound or its derivatives could exhibit biological activity. Further research is required to elucidate any potential pharmacological effects and to identify the cellular pathways it might modulate.

Potential Signaling Pathway Involvement (Hypothetical)

Due to the absence of direct evidence for the biological targets of this compound, any depiction of a signaling pathway would be purely speculative. Research into structurally related compounds could provide clues for future investigation. For instance, many phenylacetic acid derivatives are known to inhibit the cyclooxygenase (COX) enzymes, which are key to the inflammatory signaling cascade.

A hypothetical workflow for investigating the biological activity of this compound is presented below.

Methodological & Application

Application Notes and Protocols for 4-Fluoro-2-(trifluoromethyl)phenylacetic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid as a versatile building block in organic synthesis, with a particular focus on its application in the development of bioactive molecules. This document includes detailed experimental protocols for key transformations and summarizes quantitative data to facilitate its use in a research and development setting.

Introduction

This compound is a fluorinated aromatic carboxylic acid that serves as a valuable intermediate in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it an attractive scaffold for the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors and other targeted therapies. Its structural features can enhance binding affinity to biological targets and improve the pharmacokinetic profile of drug candidates.

Key Applications in Organic Synthesis

The primary utility of this compound in organic synthesis lies in the derivatization of its carboxylic acid moiety. The most common transformations include amide bond formation and esterification, yielding a diverse range of compounds with potential biological activity.

Amide Coupling for the Synthesis of Bioactive Molecules:

Amide bond formation is a fundamental reaction in drug discovery. This compound can be readily coupled with a wide array of primary and secondary amines to generate the corresponding amides. These derivatives are of particular interest as they form the core structure of various biologically active compounds, including potential inhibitors of enzymes such as phosphodiesterases (PDEs).

Esterification:

Esterification of this compound with various alcohols provides another avenue for creating derivatives with tailored physicochemical properties. While not as extensively explored in the context of bioactive molecules as amidation, ester derivatives can be useful as intermediates, prodrugs, or for applications in materials science.

Experimental Protocols

The following section provides detailed methodologies for the conversion of this compound into its corresponding amides. The protocols are based on established synthetic transformations and can be adapted for a range of amine substrates.

Protocol 1: Two-Step Amide Coupling via Acyl Chloride Formation

This protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by its reaction with an amine. This is a robust and widely applicable method.

Step 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)phenylacetyl chloride

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Add oxalyl chloride (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-Fluoro-2-(trifluoromethyl)phenylacetyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Formation

-

Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere and cool to 0 °C.

-

Add the crude 4-Fluoro-2-(trifluoromethyl)phenylacetyl chloride, dissolved in a minimal amount of anhydrous DCM, dropwise to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-2-(4-fluoro-2-(trifluoromethyl)phenyl)acetamide.

Protocol 2: One-Pot Amide Coupling Using Coupling Reagents

This protocol utilizes common peptide coupling reagents to facilitate amide bond formation in a single step, avoiding the isolation of the acyl chloride intermediate.

-

Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent like DMF or DCM (10 mL/mmol) under a nitrogen atmosphere.

-

Add a non-nucleophilic base such as DIPEA (2.0 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data

The following table summarizes representative quantitative data for amide coupling reactions of phenylacetic acid derivatives, which can be used as a reference for optimizing reactions with this compound.

| Carboxylic Acid Derivative | Amine | Coupling Method | Solvent | Time (h) | Yield (%) |

| 2-(4-Fluorophenyl)acetic acid | 2-Nitroaniline | Acyl chloride | Dichloromethane | 12 | ~85% |

| 2-(4-Fluorophenyl)acetic acid | 4-Nitroaniline | Acyl chloride | Dichloromethane | 12 | ~88% |

| 2-(4-Fluorophenyl)acetic acid | 2-Methoxyaniline | Acyl chloride | Dichloromethane | 12 | ~90% |

| Phenylacetic Acid | Benzylamine | B(OCH₂CF₃)₃ | DMF | 5 | >95% |

| Phenylacetic Acid | Morpholine | B(OCH₂CF₃)₃ | DMF | 5 | >95% |

Yields are approximate and based on similar reported reactions; they will vary depending on the specific substrates and reaction conditions.

Visualization of a Relevant Signaling Pathway

Derivatives of this compound have been investigated as inhibitors of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which is crucial for regulating a variety of cellular processes, including inflammation.

Caption: PDE4 signaling pathway and its inhibition.

The diagram above illustrates the role of PDE4 in the cAMP signaling cascade. Activation of G-protein coupled receptors (GPCRs) leads to the production of cAMP by adenylyl cyclase.[1][2] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets like the transcription factor CREB, leading to changes in gene expression.[1][2] PDE4 acts as a crucial regulator in this pathway by hydrolyzing cAMP to AMP, thus terminating the signal.[1][2][3] Inhibitors derived from this compound can block the action of PDE4, leading to an accumulation of intracellular cAMP, enhancement of PKA activity, and a sustained downstream cellular response, which is a therapeutic strategy for various inflammatory diseases.[4]

Workflow for Amide Synthesis and Biological Screening

The following workflow outlines the general steps from the synthesis of amide derivatives of this compound to their initial biological evaluation.

Caption: General workflow for synthesis and screening.

References

Application of 4-Fluoro-2-(trifluoromethyl)phenylacetic Acid in Medicinal Chemistry: A Focus on Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-(trifluoromethyl)phenylacetic acid is a key building block in modern medicinal chemistry, primarily utilized for the synthesis of potent and selective kinase inhibitors. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it an attractive scaffold for developing drug candidates targeting kinases involved in various diseases, particularly cancer and inflammatory disorders. This document provides detailed application notes and protocols for the use of this chemical moiety in the design and synthesis of kinase inhibitors, with a specific focus on its application in the development of inhibitors for Transforming growth factor-β-activated kinase 1 (TAK1).

Core Application: TAK1 Inhibition

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a central signaling node in inflammatory and immune pathways.[1] It is activated by a variety of stimuli, including pro-inflammatory cytokines such as TNF-α and IL-1β, and plays a crucial role in the activation of downstream signaling cascades like NF-κB and JNK/p38.[1][2] Dysregulation of the TAK1 signaling pathway is implicated in the pathogenesis of inflammatory diseases and various cancers, making it a compelling therapeutic target.[2][3]

The this compound moiety can be incorporated into various molecular scaffolds to generate potent TAK1 inhibitors. The general approach involves the amide coupling of the carboxylic acid with a suitable amine-containing heterocyclic core, which often serves to interact with the hinge region of the kinase's ATP-binding site.

Quantitative Data Summary

| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Cell-based Assay (GI50, nM) | Reference |

| Analog | FLT3-ITD | Biochemical | - | 30-80 | [1] |

| Analog | FLT3 wt | Biochemical | - | >240 (8-fold selective) | [1] |

| Analog | cKIT | Cell-based | - | >9000 (>300-fold selective) | [1] |

Table 1: Biological activity of a representative kinase inhibitor containing a trifluoromethylphenylacetamide moiety. "Analog" refers to N-(4-(6-acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide.[1]

Experimental Protocols

The following protocols are adapted from the synthesis and evaluation of the aforementioned FLT3 inhibitor and can be applied to the development of TAK1 inhibitors using this compound.[1]

Protocol 1: Synthesis of a Phenylacetamide-based Kinase Inhibitor

This protocol outlines the key amide coupling step to form the final inhibitor.

Materials:

-

This compound

-

Amine-functionalized heterocyclic core (e.g., 4-amino-pyrimidine derivative)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the amine-functionalized heterocyclic core (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired phenylacetamide-based kinase inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the in vitro potency of the synthesized compound against the target kinase.

Materials:

-

Synthesized inhibitor compound

-

Recombinant TAK1 kinase

-

Eu-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

Assay buffer (e.g., TR-FRET Dilution Buffer)

-

384-well microplates

Procedure:

-

Prepare a serial dilution of the inhibitor compound in DMSO.

-

In a 384-well plate, add the inhibitor dilutions, followed by the Eu-labeled anti-tag antibody and the recombinant TAK1 kinase.

-

Incubate the mixture at room temperature for 60 minutes.

-

Add the Alexa Fluor™ 647-labeled kinase tracer to each well.

-

Incubate for another 60 minutes at room temperature.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot the data against the inhibitor concentration to determine the IC50 value.

Protocol 3: Cell-Based Proliferation Assay

This protocol assesses the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase signaling.

Materials:

-

Cancer cell line with activated TAK1 signaling (e.g., certain types of lymphoma or solid tumors)

-

Cell culture medium and supplements

-

Synthesized inhibitor compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the inhibitor compound for 72 hours.

-

After the incubation period, add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathways and Workflows

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the development of kinase inhibitors using this compound.

Caption: TAK1 signaling pathway and the point of intervention.

Caption: Drug discovery workflow for kinase inhibitors.

References

- 1. Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

The Versatility of 4-Fluoro-2-(trifluoromethyl)phenylacetic Acid: A Building Block for Novel Compound Synthesis

Introduction: 4-Fluoro-2-(trifluoromethyl)phenylacetic acid is a valuable building block for the synthesis of novel compounds, particularly in the fields of drug discovery and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the physicochemical properties of its derivatives. These modifications can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, all of which are desirable characteristics in the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of amides, esters, and heterocyclic compounds, and discusses the biological significance of the resulting molecules.

Application Notes

Derivatives of this compound have shown promise in a variety of therapeutic areas. The unique electronic properties imparted by the fluorine and trifluoromethyl substituents make this scaffold a compelling starting point for the design of enzyme inhibitors and receptor modulators.